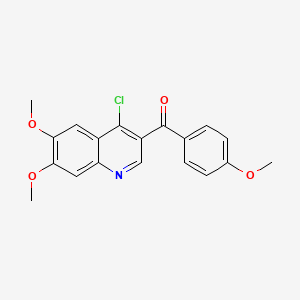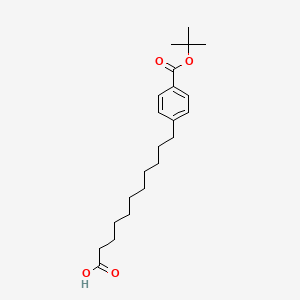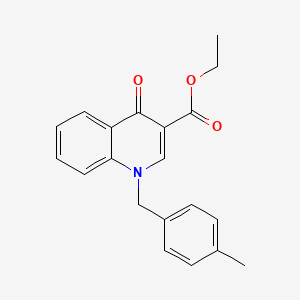
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its quinoline core, substituted with chloro, methoxy, and methoxybenzoyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with advanced purification techniques, allows for the scalable production of 4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Condensation Reactions: The methoxybenzoyl group can engage in condensation reactions with suitable partners.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the quinoline core and its substituents .
Applications De Recherche Scientifique
4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antineoplastic drugs like cabozantinib and tivozanib, which are used in cancer treatment.
Biological Studies: The compound is used to study the interactions of quinoline derivatives with biological targets, aiding in the development of new therapeutic agents.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The methoxy and chloro substituents enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4,6-dimethoxy-1,3,5-triazine
- 2,4-dichloro-6,7-dimethoxyquinazoline
- 4-chloro-6,7-dimethoxyquinoline
Uniqueness
4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in drug synthesis and other applications .
Propriétés
Formule moléculaire |
C19H16ClNO4 |
|---|---|
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H16ClNO4/c1-23-12-6-4-11(5-7-12)19(22)14-10-21-15-9-17(25-3)16(24-2)8-13(15)18(14)20/h4-10H,1-3H3 |
Clé InChI |
CWZKYEICGURKOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12498628.png)
![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498631.png)



![2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B12498649.png)

![N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498660.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione](/img/structure/B12498673.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12498675.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498691.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498706.png)

![3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12498717.png)
